![molecular formula C15H23N5O2S B612039 Oclacitinib CAS No. 1208319-26-9](/img/structure/B612039.png)
Oclacitinib
説明
Oclacitinib, sold under the brand name Apoquel, is a veterinary medication used in the control of atopic dermatitis and pruritus from allergic dermatitis in dogs at least 12 months of age . It is a synthetic cyclohexylamino pyrrolopyrimidine janus kinase inhibitor that is relatively selective for JAK1 .
Synthesis Analysis
A new method for preparing Oclacitinib has been patented. The method involves synthesizing Oclacitinib and its maleate using a compound with a Formula V structure . The operating procedures for preparing Oclacitinib maleate using this method are shorter and do not require column chromatography, making it suitable for industrial operation .Molecular Structure Analysis
Oclacitinib belongs to the class of organic compounds known as pyrrolo [2,3-d]pyrimidines. These are aromatic heteropolycyclic compounds containing a pyrrolo [2,3-d]pyrimidine ring system, which is an pyrrolopyrimidine isomers having the 3 ring nitrogen atoms at the 1-, 5-, and 7-positions .Physical And Chemical Properties Analysis
The molecular formula of Oclacitinib is C15H23N5O2S and its molecular weight is 337.44 . It is a solid substance .科学的研究の応用
Impact on T Cells : Oclacitinib (OCL) reduces the frequency of IL-4- and IL-10-producing murine CD4+ and CD8+ T cells. This effect may contribute to its therapeutic effect in the treatment of skin allergic diseases. However, it does not significantly affect the proliferation of CD4+ T cells or the production of IFN-γ and IL-17 in these cells (Jasiecka-Mikołajczyk et al., 2021).
In Vitro Effects on Canine Cells : In vitro studies have shown that OCL depletes canine CD4+ and CD8+ T cells, demonstrating cytoreductive and proapoptotic effects. These findings suggest additional mechanisms contributing to its anti-inflammatory and anti-allergic properties, but also highlight potential immunosuppressive actions (Jasiecka-Mikołajczyk et al., 2018).
Effectiveness in Dogs with Allergic Skin Disease : Oclacitinib has been proven effective in treating dogs with pruritus associated with allergic and atopic dermatitis. Long-term studies have shown improvements in quality of life and significant reductions in pruritus and dermatitis scores (Cosgrove et al., 2015).
Safety and Efficacy : Oclacitinib's safety and efficacy have been evaluated in various studies, showing rapid control of pruritus associated with allergic dermatitis, with minimal side effects like diarrhea and vomiting (Cosgrove et al., 2013).
Immunomodulatory Effects : Its immunomodulatory effects on canine T-cell proliferation and cytokine production have been documented, with oclacitinib inhibiting spontaneous proliferation of T cells and reducing the secretion of various cytokines (Banovic et al., 2018).
Rebound Phenomenon : A study highlighted a rebound phenomenon following the abrupt withdrawal of oclacitinib, indicating a rapid increase in pruritogenic cytokines and peripheral sensitization (Fukuyama et al., 2017).
Urinary Tract Infections and Bacteriuria : Research has shown that oclacitinib does not increase the frequency of urinary tract infections or subclinical bacteriuria in dogs with allergic dermatitis, suggesting its safety in this regard (Simpson et al., 2017).
Application in Cats : A study on cats with nonflea-, nonfood-induced hypersensitivity dermatitis reported improvement in clinical lesions and pruritus in some cases, indicating potential effectiveness in feline species as well (Ortalda et al., 2015).
Safety And Hazards
将来の方向性
Oclacitinib has been approved for use in the United States for the management of atopic dermatitis (AD) and allergic skin disease in dogs . Many studies and case reports have been published on the efficacy and safety of this medication . The drug has a great future worldwide due to its high effectiveness in the therapy of atopic dermatitis .
特性
IUPAC Name |
N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2S/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWLJNBZVZDLAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016299 | |
Record name | Oclacitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oclacitinib | |
CAS RN |
1208319-26-9 | |
Record name | Oclacitinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208319269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oclacitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-1-(trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCLACITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99GS5XTB51 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。